2,2,8,8-Tetramethylnona-3,6-diyn-5-one
Overview
Description
2,2,8,8-Tetramethylnona-3,6-diyn-5-one (TMD) is an organic compound belonging to the class of alkenes, which are organic compounds containing a carbon-carbon double bond. TMD is a highly reactive and versatile compound, and is used in a variety of applications, ranging from synthetic organic chemistry to biomedical research.
Scientific Research Applications
1. Molecular Structure and Dynamics
The study by Piecha-Bisiorek et al. (2014) explored the molecular structure of tetramethylpyrazine complexes. They investigated the dynamics of methyl groups in these complexes, providing insights into the effects of hydrogen bonds and steric hindrance on molecular behavior. This research has implications for understanding the structural properties of compounds related to 2,2,8,8-tetramethylnona-3,6-diyn-5-one (Piecha-Bisiorek et al., 2014).
2. Carbon-rich Acetylenic Scaffolding
Diederich (2001) discussed the applications of derivatives of tetraethynylethene, a class of π-conjugated building blocks, in creating carbon-rich scaffolds. These structures are vital in materials science, with potential applications in optoelectronic devices. This research highlights the role of compounds like this compound in developing advanced materials (Diederich, 2001).
3. Reactivity with Molecular Oxygen
Xia et al. (2006) investigated the reactivity of molecular oxygen with certain radicals, providing insights into the stability and reactivity of similar compounds in biological systems. This research is relevant to understanding the behavior of this compound in the presence of molecular oxygen, which is crucial for applications in biochemistry and medicine (Xia et al., 2006).
4. Synthesis of Highly Substituted Anilines
Yi et al. (2008) developed a method for synthesizing highly substituted anilines using ynones. This process is relevant for creating derivatives of this compound, which could be used in various chemical and pharmaceutical applications (Yi et al., 2008).
5. Coordination Chemistry of Tetrazines
Kaim (2002) explored the coordination chemistry of 1,2,4,5-tetrazines, highlighting their potential in creating supramolecular materials. This research is indirectly relevant to this compound, as it provides insights into the properties of structurally related compounds (Kaim, 2002).
properties
IUPAC Name |
2,2,8,8-tetramethylnona-3,6-diyn-5-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O/c1-12(2,3)9-7-11(14)8-10-13(4,5)6/h1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMTSPKJHYJTHDH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C#CC(=O)C#CC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60336635 | |
Record name | 2,2,8,8-tetramethylnona-3,6-diyn-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60336635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
35845-67-1 | |
Record name | 2,2,8,8-Tetramethyl-3,6-nonadiyn-5-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=35845-67-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,2,8,8-tetramethylnona-3,6-diyn-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60336635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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